molecular formula C6H11NO2 B1626930 哌啶-2-羧酸 CAS No. 287389-44-0

哌啶-2-羧酸

货号 B1626930
CAS 编号: 287389-44-0
分子量: 130.15 g/mol
InChI 键: HXEACLLIILLPRG-PTQBSOBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidine-2-carboxylic acid , also known as pipecolic acid , is an organic compound with the chemical formula HNC₅H₉CO₂H . It belongs to the class of amino acids , although it is not genetically encoded like the canonical amino acids. Pipecolic acid is a colorless solid and exhibits chirality, with the S-stereoisomer being more common .


Synthesis Analysis

Pipecolic acid biosynthesis initiates from lysine , involving enzymatic transformations. Notably, CRYM , a taxon-specific protein, plays a role in the pipecolic acid pathway .


Molecular Structure Analysis

The molecular structure of pipecolic acid consists of a piperidine ring (a six-membered heterocycle) fused to a carboxylic acid group . The compound’s chiral nature arises due to the presence of an asymmetric carbon atom .


Chemical Reactions Analysis

Like most amino acids, pipecolic acid acts as a chelating agent . For instance, it forms a complex with copper: Cu(HNC₅H₉CO₂)₂(H₂O)₂ . Additionally, pipecolic acid has been identified in the Murchison meteorite and occurs naturally in the leaves of the genus Myroxylon , a South American tree .

科学研究应用

基质金属蛋白酶抑制

  • 研究重点: 合成含有取代哌啶的羧酸,用于抑制基质金属蛋白酶(MMPs),具有低纳摩尔级别的效力,同时保留MMP-1和MMP-7。
  • 意义: 在涉及MMPs的疾病,如癌症和心血管疾病中具有潜在的治疗应用。
  • 参考: (Pikul et al., 2001)

生物活性生物碱的合成

  • 研究重点: 使用2-(2-氧代乙基)-哌啶-1-羧酸叔丁酯的对映体来制备生物活性生物碱,如赛得啶、异赛得啶和紫花碱。
  • 意义: 展示了哌啶衍生物在合成复杂生物分子中的作用。
  • 参考: (Passarella et al., 2005)

癌症治疗

  • 研究重点: 利用特定的哌啶羧酸化合物作为Aurora A的抑制剂,Aurora A是参与癌细胞增殖的激酶。
  • 意义: 这项研究强调了哌啶衍生物在癌症治疗中的潜力。
  • 参考: (ヘンリー,ジェームズ, 2006).

晶体和分子结构分析

  • 研究重点: 使用X射线衍射和FTIR光谱等各种技术对4-羧基哌啶盐酸盐进行详细的结构分析,这是一种哌啶衍生物。
  • 意义: 提供了哌啶衍生物的分子结构洞察,对化学合成和药物应用至关重要。
  • 参考: (Szafran et al., 2007)

纳米磁性可重复使用催化剂

  • 研究重点: 将哌啶-4-羧酸(PPCA)功能化的Fe3O4纳米颗粒应用为合成有机化合物的新型催化剂。
  • 意义: 展示了哌啶衍生物在开发创新催化材料中的作用。
  • 参考: (Ghorbani‐Choghamarani & Azadi, 2015).

氢键和光谱性质

  • 研究重点: 研究涉及哌啶-4-羧酸的复合物中的氢键和光谱性质。
  • 意义: 增进了对哌啶衍生物中分子相互作用的理解,这对于药物设计和材料科学至关重要。
  • 参考: (Komasa et al., 2008)

复合物的抗癌活性

  • 研究重点: 合成和表征具有抗癌活性的新复合物,其中包括dl-哌啶-2-羧酸,对特定癌细胞系具有抗癌活性。
  • 意义: 强调了哌啶衍生物在开发新的抗癌药物中的潜力。
  • 参考: (El-Deen et al., 2013)

哌啶衍生物的生物性质

  • 研究重点:合成和评价哌啶取代苯并噻唑衍生物,用于其抗菌和抗真菌活性。
  • 意义:显示了哌啶衍生物在抗微生物药物开发中的潜力。
  • 参考(Shafi et al., 2021)

生物碱的手性构建块

  • 研究重点:开发C(2)-对称的哌啶羧酸甲酯作为合成生物碱的手性构建块。
  • 意义:促进了复杂天然产物和药物的合成。
  • 参考(Takahata et al., 2002)

属性

IUPAC Name

piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEACLLIILLPRG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584037
Record name Piperidine-2-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16213566

CAS RN

287389-44-0
Record name Piperidine-2-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pipecolinic acid-carboxy-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(R)-N-acetylpipecolic acid was placed in 10 volumes of toluene and heated, with stirring, to reflux. On attaining reflux, a catalytic amount of 4-toluenesulphonic acid was added to the solution which was then left to reflux for two hours with stirring. After this time had elapsed, the toluene was removed by rotary evaporation. To the residual solid was added 10 volumes of distilled water; this was then extracted with methyl ethyl ketone (MEK) (3×10 vols) to leave the sulphonic acid in the aqueous layer with any pipecolic acid formed. The MEK extracts were then concentrated down to a solid on the rotary evaporator to give racemic-N-acetylpipecolic acid, with 97% recovery.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The above-named acylating agent is prepared from 3-piperidine carboxylic acid according to the procedure of Example XX for making 1-guanyl-4-piperidine carboxylic acid. Utilization of 2-piperidine carboxylic acid in place of the 4-isomer provides 1-guanyl-2-piperidine carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of about 600 mL of 95% ethanol and 200 mL water at 80° C. was added about 40 g of DL-pipecolic acid followed by the addition of 49 g of D-tartaric acid. The reaction mixture was stirred at 80° C. for about an hour to get a clear solution. The solution was allowed to stand at about 25° C. for about 48 hrs and the solid precipitated was filtered. The filtrate was reduced to 260 mL by evaporation and allowed to stand at about 25° C. for 24 h. At the end of that period, more solid had precipitated out and was removed by filtration The filtrate was evaporated to dryness and the residue was dissolved in 1 L water. The water solution recovered was then treated with Amberlite Ion-Exchange resin IR-120 H+ form (Hydrous form) to remove the tartaric acid followed by 10% NH4OH solution treatment of the resin to give L-pipecolic acid of optical purity of about 85-90%. After drying 22 g of a solid was obtained.
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
piperidine-2-carboxylic acid
Reactant of Route 2
piperidine-2-carboxylic acid
Reactant of Route 3
piperidine-2-carboxylic acid
Reactant of Route 4
piperidine-2-carboxylic acid
Reactant of Route 5
piperidine-2-carboxylic acid
Reactant of Route 6
piperidine-2-carboxylic acid

Citations

For This Compound
1,490
Citations
YF Chang, AK Charles - Biochimica et Biophysica Acta (BBA) …, 1995 - Elsevier
Δ 1 -Piperidine-2-carboxylic acid (P2C), an intermediate of the l-lysine metabolic pathway in the brain, was studied for its uptake metabolism in the synaptosome of the rat cerebral cortex…
Number of citations: 6 www.sciencedirect.com
S Selvaraj, P Rajkumar, M Kesavan… - Vibrational …, 2019 - Elsevier
… L-pipecolinic acid also known as (S)-Piperidine-2-Carboxylic acid, is a wide spread non-proteinogenic cyclic imino acid [7,8] and essential biochemical indicator for the diagnosis of …
Number of citations: 16 www.sciencedirect.com
DB Hope, KC Horncastle, RT Aplin - Biochemical Journal, 1967 - portlandpress.com
… with the cyclic anhydro form, A'-piperidine-2carboxylic acid, in neutral aqueous solution. This … In the presence of catalase the expected product was Al-piperidine-2-carboxylic acid; …
Number of citations: 7 portlandpress.com
E Eichhorn, JP Roduit, N Shaw, K Heinzmann… - Tetrahedron …, 1997 - Elsevier
… acid, and (S)-piperidine-2-carboxylic acid, respectively. (S)-… 9924 (S)-piperidine-2carboxylic acid with an ee value of 97.3… acids such as piperidine-2-carboxylic acid (pipecolic acid), 6 …
Number of citations: 86 www.sciencedirect.com
CM Henriksen, J Nielsen, J Villadsen - The Journal of Antibiotics, 1998 - jstage.jst.go.jp
… Whereas the mechanisms behind formation of most of the byproducts are known, the route leading to the byproduct 6-oxo-piperidine-2-carboxylic acid(OPC), the cyclized δ-lactam of α-…
Number of citations: 19 www.jstage.jst.go.jp
PL Ornstein, DD Schoepp, MB Arnold… - Journal of medicinal …, 1991 - ACS Publications
We have prepared a series of cts-4-(tetrazolylalkyl) piperidine-2-carboxylic acids as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. NMDA antagonists may …
Number of citations: 98 pubs.acs.org
AAA El-Deen, AEME El-Askalany, R Halaoui… - Journal of Molecular …, 2013 - Elsevier
… The goal of this study was to develop new simple and mixed ligand complexes of piperidine-2-carboxylic acid (containing N and P bases) with high efficacy against cancer cells. The …
Number of citations: 25 www.sciencedirect.com
PL Ornstein, JM Schaus, JW Chambers… - Journal of medicinal …, 1989 - ACS Publications
… Twoof the compounds, cts-4-(phosphonomethyl)piperidine-2-carboxylic acid(11a) and cts-4-(3-phosphonoprop-l-yl)piperidine-2-carboxylic acid (11c) proved to be potent NMDA …
Number of citations: 75 pubs.acs.org
SP Brundidge, FCA GAETA, DJ HOOK… - The Journal of …, 1980 - jstage.jst.go.jp
… Our results would suggest that if this is the major pathway in the intact cell the enzymatic product is the piperidine-2-carboxylic acid and not a-aminoadipic acid. Presumably, the amino …
Number of citations: 41 www.jstage.jst.go.jp
JA Odusami, MI Ikhile, MCD Fotsing… - Journal of Chinese …, 2019 - search.ebscohost.com
… acid and N-(nitrophenyl)piperidine-2carboxylic acid consist of single amino acids, L-proline … acid and N-(nitrophenyl) piperidine-2-carboxylic acid are aryl cyclic amino acids, which are …
Number of citations: 6 search.ebscohost.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。